molecular formula C68H87F3N18O14 B12078959 (D-Tyr5)-histrelin

(D-Tyr5)-histrelin

Cat. No.: B12078959
M. Wt: 1437.5 g/mol
InChI Key: WLCLKKFVXQXROG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(D-Tyr5)-histrelin is a synthetic peptide analog of gonadotropin-releasing hormone (GnRH). It is designed to mimic the natural hormone’s function but with enhanced stability and potency. This compound is primarily used in medical applications, particularly in the treatment of hormone-sensitive conditions such as prostate cancer and endometriosis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (D-Tyr5)-histrelin involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically starts with the attachment of the first amino acid to the resin, followed by the stepwise addition of protected amino acids. Each addition involves coupling reactions facilitated by reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and potency of the final product. High-performance liquid chromatography (HPLC) is commonly employed to purify the synthesized peptide.

Chemical Reactions Analysis

Types of Reactions

(D-Tyr5)-histrelin can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the tyrosine residue, leading to the formation of dityrosine crosslinks.

    Reduction: Reduction reactions can affect the disulfide bonds within the peptide structure.

    Substitution: Amino acid residues within the peptide can be substituted to modify its properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or peroxynitrite (ONOO-) can be used as oxidizing agents.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: Amino acid substitution can be achieved through site-directed mutagenesis or chemical modification techniques.

Major Products Formed

    Oxidation: Dityrosine and other oxidative crosslinks.

    Reduction: Reduced peptide with altered disulfide bonds.

    Substitution: Modified peptide with different amino acid residues.

Scientific Research Applications

(D-Tyr5)-histrelin has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Employed in research on hormone regulation and receptor interactions.

    Medicine: Utilized in the development of treatments for hormone-sensitive conditions such as prostate cancer and endometriosis.

    Industry: Applied in the production of peptide-based therapeutics and diagnostic tools.

Mechanism of Action

(D-Tyr5)-histrelin exerts its effects by binding to the gonadotropin-releasing hormone receptor (GnRHR) on the surface of pituitary cells. This binding triggers a cascade of intracellular signaling events, leading to the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). These hormones, in turn, regulate the production of sex steroids such as testosterone and estrogen. By modulating the release of these hormones, this compound can effectively manage hormone-sensitive conditions.

Comparison with Similar Compounds

Similar Compounds

  • (D-Tyr5)-gonadorelin
  • (D-Trp6)-luteinizing hormone-releasing hormone
  • (D-His2)-gonadorelin

Uniqueness

(D-Tyr5)-histrelin is unique due to its enhanced stability and potency compared to natural gonadotropin-releasing hormone. The substitution of tyrosine at the fifth position with its D-isomer increases the compound’s resistance to enzymatic degradation, prolonging its half-life and enhancing its therapeutic efficacy.

Properties

IUPAC Name

N-[1-[[1-[[1-[[1-[[3-(1-benzylimidazol-4-yl)-1-[[1-[[5-(diaminomethylideneamino)-1-[2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H86N18O12.C2HF3O2/c1-4-70-64(95)55-17-11-25-84(55)65(96)48(16-10-24-71-66(67)68)76-58(89)49(26-38(2)3)77-62(93)53(30-43-34-83(37-74-43)33-40-12-6-5-7-13-40)81-59(90)50(27-39-18-20-44(86)21-19-39)78-63(94)54(35-85)82-60(91)51(28-41-31-72-46-15-9-8-14-45(41)46)79-61(92)52(29-42-32-69-36-73-42)80-57(88)47-22-23-56(87)75-47;3-2(4,5)1(6)7/h5-9,12-15,18-21,31-32,34,36-38,47-55,72,85-86H,4,10-11,16-17,22-30,33,35H2,1-3H3,(H,69,73)(H,70,95)(H,75,87)(H,76,89)(H,77,93)(H,78,94)(H,79,92)(H,80,88)(H,81,90)(H,82,91)(H4,67,68,71);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLCLKKFVXQXROG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CN(C=N2)CC3=CC=CC=C3)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C68H87F3N18O14
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1437.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321709-40-4
Record name 321709-40-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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